3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 3rd position and a hydroxyl group at the 5th position on the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol typically involves the bromination of 5,6,7,8-tetrahydroquinolin-5-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form 5,6,7,8-tetrahydroquinolin-5-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: 3-Bromo-5,6,7,8-tetrahydroquinolin-5-one.
Reduction: 5,6,7,8-tetrahydroquinolin-5-ol.
Substitution: 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol or 3-Thio-5,6,7,8-tetrahydroquinolin-5-ol.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and engage in halogen bonding, which can influence its binding affinity to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinolin-5-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-Iodo-5,6,7,8-tetrahydroquinolin-5-ol: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the bromine derivative.
Uniqueness
3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACVTJISTUWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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